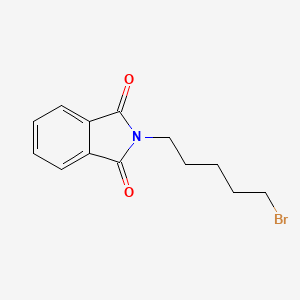

![molecular formula C17H17NO B1266676 [1,1'-联苯]-4-腈,4'-丁氧基- CAS No. 52709-87-2](/img/structure/B1266676.png)

[1,1'-联苯]-4-腈,4'-丁氧基-

描述

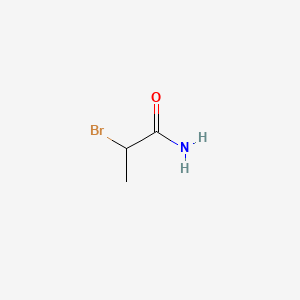

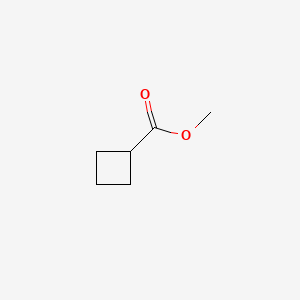

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a chemical compound with the CAS Number: 52709-87-2. It has a molecular weight of 251.33 . It is usually in the form of a white or almost white crystal or powder .

Molecular Structure Analysis

The IUPAC name for this compound is 4’-butoxy [1,1’-biphenyl]-4-carbonitrile . The InChI code for this compound is 1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 .Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” is a white or almost white crystal or powder . It is typically stored at room temperature . The compound has a molecular weight of 251.33 .科学研究应用

Antibacterial Agents

Scientific Field

Medicinal Chemistry and Microbiology Application Summary: The compound has been studied for its potential as an antibacterial agent against antibiotic-resistant bacteria. Methods of Application:

- Certain derivatives exhibited potent antibacterial activities, with MIC values as low as 3.13 and 6.25 μg/mL against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

- Structure–activity relationship studies indicated that electron-withdrawing groups and hydroxyl groups on the biphenyl rings enhanced antibacterial activities .

Antimicrobial Activity

Scientific Field

Bioorganic Chemistry Application Summary: The compound’s derivatives have been explored for their antimicrobial potential against pathogenic microorganisms. Methods of Application:

- The derivatives effectively inhibited the growth of Gram-positive bacteria, with some compounds limiting growth by over 60% at certain concentrations .

- Gram-negative strains showed more resistance, but significant growth reduction was still observed .

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: The compound serves as a precursor in the synthesis of various organic molecules. Methods of Application:

- The compound has been used to synthesize high-quality specialty chemicals with applications in nucleosides, nucleotides, and pharmaceutical intermediates .

Covalent Organic Frameworks (COFs)

Scientific Field

Material Science Application Summary: The compound is used in the construction of COFs with hierarchical porosity. Methods of Application:

- The use of the biphenyl derivative led to diversified COF structures with Kagome lattices, contributing to the development of materials with specific porosity and functionality .

Antifungal Agents

Scientific Field

Pharmacology Application Summary: Investigated for its use as an antifungal agent. Methods of Application:

- Some derivatives showed over 60% inhibition of fungal growth in cultures of Candida albicans and Aspergillus flavus .

Optoelectronic Materials

Scientific Field

Optoelectronics Application Summary: The compound is used in the development of materials for optoelectronic devices. Methods of Application:

- The incorporation of the biphenyl derivative has resulted in improved charge transport and stability in optoelectronic materials .

Catalysis

Scientific Field

Catalysis Application Summary: The compound’s derivatives are explored for their catalytic properties in various chemical reactions. Methods of Application:

- The derivatives have shown to enhance the efficiency of cross-coupling reactions, contributing to more sustainable and cost-effective chemical processes .

Polymer Materials

Scientific Field

Polymer Chemistry Application Summary: The biphenyl derivative is a monomer used in the synthesis of advanced polymer materials. Methods of Application:

- Polymers containing the biphenyl derivative exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Liquid Crystals

Scientific Field

Material Science Application Summary: The compound is utilized in the design of liquid crystal materials. Methods of Application:

- The biphenyl derivative contributes to the formation of stable liquid crystalline phases with a wide temperature range, which is beneficial for display technologies .

Environmental Engineering

Scientific Field

Environmental Science Application Summary: The compound is studied for its potential use in environmental remediation. Methods of Application:

- The materials have shown promise in adsorbing and breaking down organic pollutants, aiding in water and soil purification efforts .

Drug Discovery

Scientific Field

Pharmaceutical Chemistry Application Summary: The biphenyl derivative is investigated for its role in the discovery of new drugs. Methods of Application:

安全和危害

“[1,1’-Biphenyl]-4-carbonitrile, 4’-butoxy-” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280, P305, P338, and P351, which advise wearing protective gloves, eye protection, and face protection, and rinsing cautiously with water in case of contact with eyes .

属性

IUPAC Name |

4-(4-butoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVQWUNELODQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068789 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

CAS RN |

52709-87-2 | |

| Record name | 4′-Butoxy[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52709-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-butoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。